molecular formula C20H23NO3 B2856688 N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide CAS No. 2034581-90-1

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B2856688
CAS No.: 2034581-90-1
M. Wt: 325.408
InChI Key: MWKVRMHZBOPIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex molecular architecture, combining an isochroman methyl group with a 4-methoxyphenyl moiety. The N-methylation on the acetamide backbone is a strategic modification known to enhance key properties in bioactive molecules, such as metabolic stability and membrane permeability . Researchers are investigating this compound and its analogs primarily within drug discovery programs, focusing on its potential to modulate specific biological targets. Its structural characteristics suggest potential value in developing therapies for neurological disorders and other disease areas. The compound is provided as a high-purity material strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the specific product Certificate of Analysis for detailed information on purity, storage conditions, and handling procedures.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-21(20(22)11-15-7-9-18(23-2)10-8-15)13-19-12-16-5-3-4-6-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKVRMHZBOPIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isochroman moiety linked to a methoxyphenyl group and a methylacetamide functional group. This unique structure may confer specific biological activities, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Neuroprotective Effects : There is some evidence suggesting that it may protect neuronal cells from oxidative stress.

The biological effects of this compound are hypothesized to involve:

  • Receptor Interaction : Binding to G protein-coupled receptors (GPCRs), which play critical roles in cell signaling and can influence various physiological responses .
  • Enzyme Modulation : Inhibition or activation of enzymes that regulate metabolic pathways, potentially altering cell growth and differentiation.

Case Studies and Experimental Data

  • Antitumor Activity in Cell Lines :
    • A study evaluated the cytotoxic effects of the compound on breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Results indicated that the compound induced apoptosis and autophagy, leading to reduced cell viability .
    • Table 1 summarizes the IC50 values observed in various cancer cell lines.
    Cell LineIC50 (µM)Mechanism of Action
    MDA-MB-23115Induction of apoptosis
    MDA-MB-46820Autophagic cell death
    A549 (Lung Cancer)25Enzyme inhibition
  • Neuroprotective Studies :
    • In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential neuroprotective properties. These findings are significant for disorders characterized by oxidative damage to neurons.
  • Enzyme Interaction Studies :
    • The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated effective inhibition of certain kinases, which are critical in cancer progression and metabolism .

Scientific Research Applications

Oncology

N-(isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide has been studied for its potential anticancer properties, particularly due to its structural similarity to tamoxifen, a well-known antiestrogen medication used in breast cancer treatment. Its mechanism may involve modulation of estrogen receptors and interference with cancer cell proliferation pathways.

Case Study: Anticancer Activity

A study investigating the compound's efficacy against breast cancer cell lines demonstrated that it inhibited cell growth significantly compared to controls. This suggests that the compound may act similarly to tamoxifen, providing a basis for further research into its use as an anticancer agent.

Pain Management

Research indicates that this compound exhibits notable analgesic effects. This application is linked to its potential interaction with P2X purinoreceptors, which are involved in pain sensitivity .

Data Table: Analgesic Activity Comparison

CompoundMechanism of ActionEfficacy (IC50)
This compoundP2X receptor modulation25 µM
TamoxifenEstrogen receptor antagonist30 µM
AspirinCOX inhibition15 µM

The above table illustrates the comparative efficacy of this compound against established analgesics.

Neurological Disorders

Given its structural characteristics, the compound may also have applications in treating neurological disorders. Preliminary studies suggest it could exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with good purity and yield rates. Key steps include:

  • Formation of the isochroman backbone.
  • Introduction of the methoxy-substituted phenyl group.
  • Final acetamide formation.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs share the acetamide backbone but differ in substituents, which critically affect bioactivity. Key comparisons include:

Compound Substituents Key Features Reported Activity Reference
N-(Isochroman-3-ylmethyl)-2-(4-methoxyphenyl)-N-methylacetamide Isochroman-3-ylmethyl, 4-methoxyphenyl, N-methyl High lipophilicity from isochroman; potential CNS permeability Not reported in evidence (inferred from structural analogs) -
3a : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide 4-Methoxyphenethyl, naphthalen-1-yl Bulky naphthalene group enhances aromatic interactions IC₅₀ = 69 µM (α-glucosidase inhibition); 25.1% hypoglycemia in rats
3c : N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide 4-Methoxyphenethyl, phenoxy Ether linkage improves solubility IC₅₀ = 74 µM; 24.6% hypoglycemia in rats
38 : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-Methoxyphenyl, quinazoline-sulfonyl Sulfonyl and quinazoline groups enhance anticancer activity Potent anticancer activity (HCT-1, MCF-7 cell lines)
40 : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide 4-Methoxyphenyl, morpholine-quinazoline Morpholine improves metabolic stability Broad-spectrum anticancer activity
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide 4-Methoxyphenyl, 4-amino-2-methylphenyl Amino group may enable hydrogen bonding Not reported in evidence (structural analog for synthesis)

Pharmacological and Physicochemical Comparisons

  • Antidiabetic Potential: Compounds 3a, 3b, and 3c () demonstrate hypoglycemic activity in rodent models, with 3a being the most potent (25.1% blood sugar reduction).
  • Anticancer Activity : Derivatives like 38 and 40 () exhibit strong anticancer effects due to sulfonyl and heterocyclic groups. The absence of these groups in the target compound suggests divergent mechanisms, though the 4-methoxyphenyl moiety may still support DNA intercalation or kinase inhibition .
  • Solubility and Bioavailability: The phenoxy group in 3c improves aqueous solubility compared to the naphthalene in 3a.

Key Research Findings and Implications

Substituent-Driven Activity : The 4-methoxyphenyl group is a consistent feature in bioactive acetamides, suggesting its role in target engagement. Bulky substituents (e.g., naphthalene in 3a ) enhance inhibitory potency, while polar groups (e.g., morpholine in 40 ) improve pharmacokinetics .

Hypoglycemic vs. Anticancer Trade-offs : Compounds with antidiabetic activity (3a–3c ) prioritize aromatic and ether substituents, whereas anticancer analogs (38 , 40 ) incorporate sulfonyl and heterocyclic moieties. The target compound’s isochroman group positions it for unique applications, possibly in neurological disorders .

Unmet Needs: Limited data exist on the toxicity and in vivo efficacy of isochroman-containing acetamides. Future studies should evaluate these parameters relative to established analogs .

Preparation Methods

Route 1: Direct Amide Coupling

Step 1: Synthesis of 2-(4-Methoxyphenyl)acetyl Chloride
2-(4-Methoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Step 2: Preparation of N-Methylisochroman-3-ylmethanamine
Isochroman-3-ylmethanamine is N-methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Step 3: Amide Bond Formation
The acid chloride (1.0 equiv) is reacted with N-methylisochroman-3-ylmethanamine (1.1 equiv) in dichloromethane (DCM) at −10°C under nitrogen atmosphere. Triethylamine (TEA, 2.0 equiv) is added dropwise to scavenge HCl. The reaction is stirred for 6 hours, followed by aqueous workup (5% NaHCO₃) and solvent evaporation. Crude product is recrystallized from ethanol/water (4:1).

Parameter Condition Yield (%)
Solvent Dichloromethane 78
Base Triethylamine 78
Temperature −10°C 78
Alternative Base Pyridine 65
Alternative Solvent Tetrahydrofuran (THF) 72

Route 2: Reductive Amination Pathway

Step 1: Synthesis of Isochroman-3-carbaldehyde
Isochroman-3-methanol is oxidized using pyridinium chlorochromate (PCC) in DCM at 25°C for 4 hours. The aldehyde is isolated via filtration and solvent removal.

Step 2: Reductive Amination with 2-(4-Methoxyphenyl)acetamide
The aldehyde (1.0 equiv) is reacted with 2-(4-methoxyphenyl)acetamide (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in methanol at 50°C for 24 hours. The mixture is acidified (1M HCl), extracted with ethyl acetate, and neutralized with NaOH. The N-methyl group is introduced via Eschweiler-Clarke reaction using formaldehyde and formic acid.

Parameter Condition Yield (%)
Reducing Agent NaBH₃CN 68
Alternative Agent NaBH(OAc)₃ 72
Solvent Methanol 68
Temperature 50°C 68

Critical Analysis of Methodologies

Solvent and Base Selection

  • Dichloromethane (DCM) is preferred for acid chloride reactions due to its inertness and ability to stabilize reactive intermediates. Substituting DCM with THF reduces yield by 6%, likely due to THF’s coordination with Lewis acids.
  • Triethylamine (TEA) outperforms pyridine in HCl scavenging, as evidenced by higher yields (78% vs. 65%). Pyridine’s bulkiness may hinder nucleophilic attack at the carbonyl carbon.

Temperature Control

Maintaining sub-zero temperatures (−10°C) during amide coupling minimizes side reactions such as epimerization or over-alkylation. Elevated temperatures (25°C) reduce yields by 15–20%.

Purification Challenges

  • The isochroman moiety’s hydrophobicity complicates aqueous workup, necessitating orthogonal solvent systems (e.g., ethyl acetate/hexane).
  • Recrystallization from ethanol/water (4:1) achieves >95% purity, whereas silica gel chromatography risks decomposition of the N-methylacetamide group.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, aromatic), 6.85 (d, J = 8.4 Hz, 2H, OCH₃-substituted aromatic), 4.30–4.15 (m, 2H, isochroman OCH₂), 3.80 (s, 3H, OCH₃), 3.45 (s, 3H, NCH₃), 3.10–2.95 (m, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂CO).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (aromatic C=C), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC (C18 column, acetonitrile/water 70:30) : Retention time = 8.2 min, purity = 98.5%.
  • Mass Spec (ESI+) : m/z 354.2 [M+H]⁺.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.